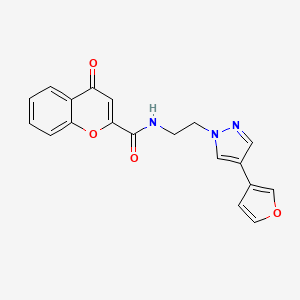

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide

Description

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic small molecule characterized by a chromene-4-one core linked to a pyrazole-furan hybrid via an ethyl-carboxamide bridge. The chromene-4-one scaffold is known for its pharmacological relevance, particularly in kinase inhibition and anticancer activity, while the pyrazole-furan moiety may enhance metabolic stability and target selectivity .

Properties

IUPAC Name |

N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-4-oxochromene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O4/c23-16-9-18(26-17-4-2-1-3-15(16)17)19(24)20-6-7-22-11-14(10-21-22)13-5-8-25-12-13/h1-5,8-12H,6-7H2,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYIPQBWOAQWUPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCCN3C=C(C=N3)C4=COC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic routes and reaction conditions: To prepare N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide, a multi-step synthetic route is required. One potential pathway involves the synthesis of the intermediate compounds such as 4-(furan-3-yl)-1H-pyrazole and 4-oxo-4H-chromene-2-carboxylic acid.

Step 1: : Synthesis of 4-(furan-3-yl)-1H-pyrazole

Starting with furan-3-carboxaldehyde, a pyrazole ring is introduced via a condensation reaction with hydrazine.

Reaction Conditions: Catalysis with acetic acid at 80°C for several hours.

Step 2: : Synthesis of 4-oxo-4H-chromene-2-carboxylic acid

Starting from a suitable chromone precursor, oxidation is performed using potassium permanganate.

Reaction Conditions: Room temperature and aqueous medium.

Step 3: : Coupling Reaction

The two intermediates are then coupled using a peptide coupling reagent such as EDCI and HOBt.

Reaction Conditions: Solvent like dichloromethane and room temperature.

Industrial Production Methods: Industrial production may involve optimization of these synthetic steps for large-scale output. This would include optimizing reaction conditions, solvents, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of reactions it undergoes

Oxidation and Reduction: : The compound can undergo various oxidation and reduction reactions due to the presence of reactive functional groups such as the furan ring and pyrazole ring.

Substitution Reactions: : The presence of multiple aromatic rings allows for electrophilic and nucleophilic substitution reactions.

Amidation and Hydrolysis: : The carboxamide group can engage in hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Oxidation: : Potassium permanganate, chromium trioxide.

Reduction: : Sodium borohydride, lithium aluminum hydride.

Substitution: : Halogenated reagents, strong acids/bases.

Major Products Formed

Hydroxylated derivatives, reduced pyrazole derivatives, substituted furan compounds.

Scientific Research Applications

Chemistry: : The compound's structure allows it to serve as a ligand in coordination chemistry, forming complexes with transition metals. Biology : In biological research, it can act as a probe to study enzyme interactions due to its multiple functional groups. Medicine : It shows potential as a therapeutic agent, particularly in anti-inflammatory and anticancer studies due to its ability to interact with specific biological pathways. Industry : It may be used in the development of advanced materials or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

Molecular Targets and Pathways: The compound exerts its effects primarily through interaction with biological macromolecules such as enzymes and receptors. It can inhibit specific enzymes by binding to their active sites or allosteric sites, thus modulating their activity. The pathways involved include:

Anti-inflammatory Pathways: : Inhibition of cyclooxygenase (COX) enzymes.

Anticancer Pathways: : Disruption of cell signaling pathways like PI3K/AKT.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

Chromene-4-one Derivatives

Chromene-4-one derivatives are widely studied for their kinase-inhibitory properties. For example:

- Example 52 (): 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide. Key Differences: Incorporates a pyrazolo[3,4-d]pyrimidine ring instead of pyrazole and includes fluorophenyl and sulfonamide groups. Impact: Fluorine atoms enhance lipophilicity and metabolic stability, while the sulfonamide group may improve solubility compared to the carboxamide in the target compound .

Pyrazole-Containing Analogues

Pyrazole rings are common in kinase inhibitors. A relevant example includes:

Functional Group Comparisons

Furan vs. Oxazin/Thiazole Substituents

- Oxazin/Thiazole () : Compounds like 4-(5,6-dihydro-4H-1,3-oxazin-2-yl)phenylboronic acid () or thiazole derivatives () introduce nitrogen or sulfur atoms, enhancing hydrogen bonding or metal coordination capabilities .

Carboxamide vs. Sulfonamide Linkers

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Activity Trends: Fluorinated chromene derivatives (e.g., Example 52 in ) exhibit higher molecular weights and melting points, suggesting improved crystallinity and thermal stability compared to non-fluorinated analogs .

- Solubility vs. Selectivity : Carboxamide-linked compounds like the target may prioritize target selectivity over solubility, whereas sulfonamide derivatives () balance both .

- Heterocyclic Impact : Furan’s electron-rich nature may favor interactions with aromatic residues in kinase ATP-binding sites, while thiazole/oxazin groups () could enhance metal-binding or polar interactions .

Biological Activity

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and various biological activities, supported by data tables and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C18H16N4O3. Its structure features:

- Chromene Backbone : Known for anti-inflammatory and antimicrobial properties.

- Furan and Pyrazole Rings : Enhance pharmacological profiles and biological interactions.

The presence of an amide group and a carbonyl group contributes to its reactivity and potential biological activity, making it a subject of interest in drug discovery.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions including:

- Formation of the Pyrazole Ring : Achieved through the reaction of hydrazine with a suitable 1,3-dicarbonyl compound.

- Attachment of the Furan Ring : Involves coupling reactions such as Suzuki or Heck reactions.

- Formation of the Chromene Structure : This can involve cyclization reactions with appropriate precursors.

Anticancer Activity

This compound has been evaluated for its anticancer properties. Studies indicate that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing pyrazole and chromene moieties have shown promising results in inhibiting cell proliferation in vitro.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. The chromene structure is known to interact with enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Preliminary studies suggest that this compound exhibits dual inhibitory effects on COX and LOX enzymes, which are critical in mediating inflammatory responses.

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of this compound. The presence of the furan ring is particularly significant, as it has been associated with enhanced activity against various bacterial strains. In vitro studies have shown that derivatives of this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 25 | |

| Escherichia coli | 30 |

The mechanism through which this compound exerts its biological effects likely involves:

- Enzyme Inhibition : Binding to active sites on target enzymes (e.g., COX, LOX).

- Cellular Interaction : Modulating signaling pathways related to cell proliferation and inflammation.

- Radical Scavenging : Potentially acting as an antioxidant through free radical scavenging activities.

Case Studies

Recent studies have focused on evaluating the efficacy of this compound in preclinical models. For example, a study demonstrated that administration of the compound resulted in reduced tumor size in xenograft models, indicating its potential as an effective therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.